molecular formula C25H32O4 B135271 Melengestrol acetate CAS No. 2919-66-6

Melengestrol acetate

Cat. No. B135271
CAS RN: 2919-66-6
M. Wt: 396.5 g/mol
InChI Key: UDKABVSQKJNZBH-DWNQPYOZSA-N
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Description

Melengestrol acetate (MGA) is a synthetic progestin widely used in veterinary medicine, particularly in the cattle industry. It is primarily utilized for estrous synchronization, suppression of estrus, and as a growth-promoting agent in feedlot heifers. MGA functions by blocking the preovulatory surge of luteinizing hormone (LH) and the expression of behavioral estrus, thereby preventing ovulation in cattle . It is also known to influence the secretion of hormones such as LH and 17 beta-estradiol (E2), although its effects differ from those of endogenous progesterone .

Synthesis Analysis

While the synthesis of MGA is not explicitly detailed in the provided papers, its chemical structure suggests that it may be synthesized through modifications of steroid precursors, incorporating specific functional groups that confer its progestational activity. The presence of 6α-methyl and 17α-acetoxy substituents, along with a 6,7 double bond, are characteristic features that may be introduced during the synthesis to enhance its biological activity and metabolic stability .

Molecular Structure Analysis

The molecular structure of MGA, which does not resemble cortisol, contains specific substituents that are believed to slow its metabolism and contribute to its biological effects. The 6α-methyl and 17α-acetoxy groups, along with the double bond at the 6,7 position, are crucial for its progestational and glucocorticoid activities . These structural features likely influence the interaction of MGA with tissue receptors and its overall pharmacokinetics.

Chemical Reactions Analysis

MGA's chemical reactions in the body and the environment have been studied to some extent. For instance, after excretion from treated cattle, MGA can persist in the environment, with residues detectable in soil for extended periods . This persistence raises concerns about its potential endocrine-disrupting effects in agricultural ecosystems. In the body, MGA's interactions with other hormones and its effects on hormone secretion patterns have been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of MGA, such as its solubility, stability, and degradation rate, are important for understanding its behavior in biological systems and the environment. MGA's residues have been found to accumulate in various bovine tissues, with the highest concentration in fat, indicating its lipophilic nature . The method of detection for MGA in tissues involves high-performance liquid chromatography, which is indicative of its stability and the need for sophisticated analytical techniques for its quantification .

Relevant Case Studies

Several studies have investigated the effects of MGA on cattle. For example, MGA has been shown to block the preovulatory LH surge and ovulation in beef heifers . Dose-dependent studies have revealed that MGA influences plasma levels of estradiol, progesterone, and LH, with higher doses suppressing the physiological peaks of these hormones . Additionally, MGA has been implicated in enhancing adipogenic gene expression in muscle-derived cells, suggesting a mechanism for its growth-promoting effects . In feedlot performance studies, MGA was found to improve average daily gain in beef steers at certain doses without significantly affecting carcass characteristics . Furthermore, the suppression of cortisol by MGA has been observed, indicating its glucocorticoid activity . Lastly, in captive wild felids, MGA has been used as a contraceptive, and its effects on ovarian pathology have been evaluated, showing no association with ovarian disease10.

Scientific Research Applications

Improving Production Efficiency in Sheep

A study in Mexico evaluated the use of MGA as a strategy to improve sheep production efficiency in rural areas. It was found that MGA administration increased the number of lambs by 30% over 12 months, suggesting MGA as an effective alternative to enhance sheep production efficiency in these regions (Rojo-Martínez & Salas-Razo, 2015).

Effects on Reproductive Management

Research has shown varied effects of MGA on reproduction across different species:

  • Cattle : MGA has been used to block the preovulatory surge of luteinizing hormone, inhibiting estrus and ovulation in beef heifers, which could be leveraged for controlled breeding programs (Imwalle, Fernandez, & Schillo, 2002).
  • Zoo Felids : Long-term use of MGA contraceptives in zoo felids has been associated with adverse effects on endometrial health, indicating a need for caution in its use for fertility regulation in these species (Munson et al., 2002).

Environmental Fate and Impact

The environmental fate of MGA, particularly its phototransformation in surface waters, has been studied to understand its potential environmental impact. Findings indicate that MGA undergoes direct photolysis, yielding more stable products that may retain biological activity, underscoring the need for further investigation into its environmental implications (Qu, Kolodziej, & Cwiertny, 2012).

Physiological Effects and Growth Promotion

MGA's physiological effects include altering plasma levels of estradiol, progesterone, and luteinizing hormone in cattle, affecting muscle cell proliferation and possibly carcass composition. These findings highlight its role in growth promotion practices in cattle breeding (Hageleit et al., 2000).

Safety And Hazards

Melengestrol acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Future Directions

Melengestrol acetate is used as an implantable contraceptive for captive animals in zoos and other refuges, and is also used as a feed additive to promote growth in cattle . A reduced conception rate can be expected if heifers are bred at estruses observed within 1 to 12 days after withdrawal of melengestrol acetate, whereas heifers bred at subsequent observed estruses are expected to have normal conception rates .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKABVSQKJNZBH-DWNQPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048184
Record name Melengestrol acetate
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Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melengestrol acetate

CAS RN

2919-66-6
Record name Melengestrol acetate
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Record name Melengestrol acetate [USAN:USP]
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Record name Melengestrol acetate
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Record name MELENGESTROL ACETATE
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Record name Melengestrol acetate
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Record name Melengestrol acetate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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